5-[(2-chloro-6-methylphenoxy)methyl]-N'-[(1Z)-1-cyclopropylethylidene]furan-2-carbohydrazide
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Overview
Description
5-[(2-Chloro-6-methylphenoxy)methyl]-N-[(Z)-1-cyclopropylethylidene]-2-furohydrazide is a complex organic compound with the molecular formula C13H13ClN2O3 It is known for its unique chemical structure, which includes a furohydrazide core linked to a chloromethylphenoxy group and a cyclopropylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-6-methylphenoxy)methyl]-N-[(Z)-1-cyclopropylethylidene]-2-furohydrazide typically involves multiple steps. One common method starts with the preparation of the furohydrazide core, followed by the introduction of the chloromethylphenoxy group and the cyclopropylethylidene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-6-methylphenoxy)methyl]-N-[(Z)-1-cyclopropylethylidene]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
5-[(2-Chloro-6-methylphenoxy)methyl]-N-[(Z)-1-cyclopropylethylidene]-2-furohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-methylphenoxy)methyl]-N-[(Z)-1-cyclopropylethylidene]-2-furohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Chloro-6-methylphenoxy)methyl]-2-furohydrazide
- 5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoate
Uniqueness
Compared to similar compounds, 5-[(2-chloro-6-methylphenoxy)methyl]-N-[(Z)-1-cyclopropylethylidene]-2-furohydrazide stands out due to its cyclopropylethylidene moiety, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H19ClN2O3 |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-[(2-chloro-6-methylphenoxy)methyl]-N-[(Z)-1-cyclopropylethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-4-3-5-15(19)17(11)23-10-14-8-9-16(24-14)18(22)21-20-12(2)13-6-7-13/h3-5,8-9,13H,6-7,10H2,1-2H3,(H,21,22)/b20-12- |
InChI Key |
FRUMASQOXVXQAD-NDENLUEZSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)N/N=C(/C)\C3CC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN=C(C)C3CC3 |
Origin of Product |
United States |
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